molecular formula C9H12N2OS B1487106 (E)-6-(but-2-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098155-05-4

(E)-6-(but-2-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B1487106
CAS RN: 2098155-05-4
M. Wt: 196.27 g/mol
InChI Key: YVIQSIKLKBUTIV-GQCTYLIASA-N
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Description

(E)-6-(but-2-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one, often referred to as EMBT, is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. EMBT is a five-membered ring structure containing one nitrogen atom and four carbon atoms, which can be used as a building block for the synthesis of various biologically active molecules. Its unique properties make it an attractive target for the development of novel therapeutics.

Scientific Research Applications

Reaction and Derivative Synthesis

This compound has been studied as a starting material or intermediate for the synthesis of various derivatives with potential biological activities. For instance, the interaction of similar compounds with amines has been studied, revealing that primary amines can open specific rings in the structure and substitute groups to form new derivatives with potential biological relevance (Yakubkene & Vainilavichyus, 1998). Additionally, a microwave-assisted one-pot synthesis method has been developed for pyrimido[4,5-d]pyrimidine-2,5-dione derivatives, highlighting an efficient process for creating these compounds (Dabiri et al., 2007).

Antimicrobial Evaluation

Research has shown that derivatives of this compound exhibit moderate antimicrobial activity against various bacteria, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. One study focusing on the synthesis and antimicrobial evaluation of certain derivatives revealed their effectiveness, with one compound showing lower MIC values against Pseudomonas aeruginosa compared to the reference drug streptomycin (Vlasov et al., 2022).

Biological Activity and Plant Growth Stimulation

Some synthesized derivatives have been found to exhibit a pronounced plant growth-stimulating effect. For instance, a series of derivatives containing various heterocyclic rings in addition to the pyrimidine fragment showed a significant enhancement in plant growth relative to heteroauxin (Pivazyan et al., 2019).

Catalysis and Method Development

The compound and its derivatives have been used in the development of novel catalytic methods and synthetic routes for producing heterocyclic compounds. This includes one-pot synthesis approaches under solvent-free conditions, which highlight the compound's versatility in facilitating efficient and environmentally friendly chemical reactions (Mamaghani et al., 2013; Mohsenimehr et al., 2014).

properties

IUPAC Name

4-[(E)-but-2-en-2-yl]-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-4-6(2)7-5-8(12)11-9(10-7)13-3/h4-5H,1-3H3,(H,10,11,12)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIQSIKLKBUTIV-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=CC(=O)NC(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C1=CC(=O)NC(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-(but-2-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-6-(but-2-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 2
(E)-6-(but-2-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 3
(E)-6-(but-2-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 4
(E)-6-(but-2-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 5
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(E)-6-(but-2-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 6
(E)-6-(but-2-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one

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